Cas no 325977-60-4 (N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide)

N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide is a specialized organic compound featuring a benzamide core with distinct substituents, including a bromo group, a 2-chlorobenzoyl moiety, and a dipropylsulfamoyl functionality. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of halogenated and sulfonamide groups enhances its reactivity and binding affinity, making it valuable for targeted drug development. Its well-defined molecular architecture ensures consistency in synthetic applications, while its stability under standard conditions facilitates handling and storage. This compound is suited for research applications requiring precise structural modifications or investigations into structure-activity relationships.
N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide structure
325977-60-4 structure
Product Name:N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide
CAS No:325977-60-4
MF:C26H26BrClN2O4S
MW:577.917644023895
CID:6447485
PubChem ID:21203427
Update Time:2025-06-12

N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide
    • F0010-0283
    • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide
    • AKOS003627561
    • 325977-60-4
    • N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide
    • Oprea1_189812
    • Inchi: 1S/C26H26BrClN2O4S/c1-3-15-30(16-4-2)35(33,34)20-12-9-18(10-13-20)26(32)29-24-14-11-19(27)17-22(24)25(31)21-7-5-6-8-23(21)28/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,32)
    • InChI Key: CHHNCKLLRZKBPF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(C1C=CC=CC=1Cl)=O)NC(C1C=CC(=CC=1)S(N(CCC)CCC)(=O)=O)=O

Computed Properties

  • Exact Mass: 576.04852g/mol
  • Monoisotopic Mass: 576.04852g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 807
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 91.9Ų

N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide Pricemore >>

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N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide Related Literature

Additional information on N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide

Introduction to N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide (CAS No. 325977-60-4)

N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide, a compound with the chemical identifier CAS No. 325977-60-4, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its bromine and chlorine substituents, as well as its sulfamoyl and benzamide functional groups, positions it as a promising candidate for further exploration in drug discovery and development.

The synthesis of N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of bromine and chlorine atoms in the molecule suggests potential utility in cross-coupling reactions, which are fundamental to constructing complex organic frameworks. These reactions are often catalyzed by transition metals such as palladium, providing a pathway to diverse derivatives with tailored biological activities.

In recent years, there has been growing interest in the development of sulfonamide-based compounds due to their broad spectrum of biological activities. The sulfamoyl group in N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide is particularly noteworthy, as it has been shown to modulate various enzymatic pathways and interact with biological targets in a manner that could be therapeutically beneficial. For instance, sulfonamides have demonstrated efficacy in treating infections, inflammation, and even certain types of cancer by inhibiting key metabolic pathways.

The benzamide moiety further enhances the structural complexity of this compound, offering opportunities for selective binding to biological receptors. Benzamides are known for their ability to engage with protease enzymes and other cellular targets, making them valuable scaffolds for drug design. The specific arrangement of substituents around the benzamide core in N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide may contribute to its unique pharmacological profile and potential therapeutic applications.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide that exhibit novel structural features and functional groups can serve as starting points for generating libraries of derivatives with enhanced biological activity. High-throughput screening techniques combined with computational modeling have accelerated the process of identifying lead compounds that merit further investigation.

The bromine and chlorine substituents in this molecule also open avenues for further chemical manipulation through halogen exchange reactions or nucleophilic aromatic substitutions. Such transformations can lead to new analogues with modified electronic properties or altered solubility profiles, which may improve their pharmacokinetic properties. The dipropylsulfamoyl group adds another layer of complexity, potentially influencing both the metabolic stability and binding affinity of the compound.

In the context of current research trends, there is a particular focus on developing small molecules that can modulate protein-protein interactions (PPIs). Many diseases, including cancer and neurodegenerative disorders, involve aberrant PPI networks. The unique structural features of N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide make it a candidate for designing inhibitors that target such interactions. By binding to specific PPIs, these compounds could disrupt disease pathways and restore normal cellular function.

The benzoyl group at position 2 of the phenyl ring may also play a critical role in determining the compound's bioactivity. Benzoylated derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. The combination of this group with the sulfamoyl moiety in N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide could synergistically enhance its therapeutic potential by engaging multiple biological targets simultaneously.

Efforts are ongoing to optimize synthetic routes for producing N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide on an industrial scale while maintaining high purity standards. Advances in green chemistry principles have encouraged researchers to explore more sustainable methodologies that minimize waste and reduce environmental impact. Such approaches not only align with regulatory requirements but also contribute to cost-effective manufacturing processes.

The pharmacological evaluation of this compound is currently underway in several academic and industrial laboratories. Preliminary data suggest that it exhibits promising activity against certain disease models without significant toxicity at tested doses. Further preclinical studies will be necessary to fully characterize its safety profile before human trials can be initiated.

The versatility of molecular design strategies allows researchers to fine-tune various aspects of this compound's structure for optimal performance. By systematically modifying substituent groups or altering functional linkages, scientists can generate a series of analogues with tailored properties suited for different therapeutic applications. This iterative approach is essential for identifying compounds that meet stringent pharmaceutical standards.

In conclusion, N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(dipropylsulfamoyl)benzamide (CAS No. 325977-60-4) represents an exciting development in medicinal chemistry with potential implications across multiple therapeutic areas including oncology, inflammation management, and infectious diseases treatment strategies based on its unique structural features.

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